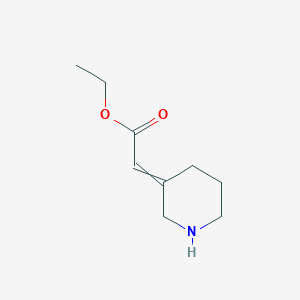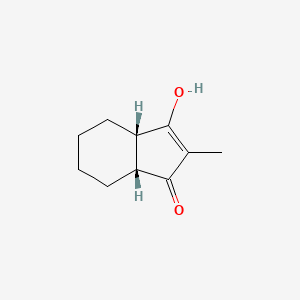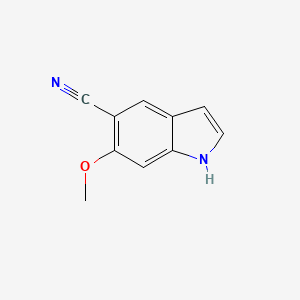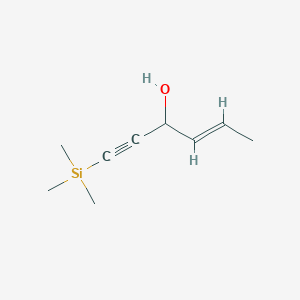![molecular formula C8H6ClNO B11913411 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)
7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine is a heterocyclic compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol This compound is characterized by a fused ring system that includes a furan ring and a pyridine ring, with a chlorine atom at the 7th position and a methylene group at the 3rd position
Preparation Methods
The synthesis of 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chloro-2-pyridinecarboxaldehyde with a suitable methylene donor in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The methylene group can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine can be compared with other similar compounds, such as:
7-Chloro-3-methylthieno[2,3-c]pyridine: This compound has a thieno ring instead of a furan ring.
2-Chloroquinoline-3-carbaldehyde: This compound features a quinoline ring system with a chloro and carbaldehyde group.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-3-methylidenefuro[2,3-c]pyridine |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-3H,1,4H2 |
InChI Key |
VZDPLYIZRAKBDY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC2=C1C=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)

![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)




![n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11913389.png)



